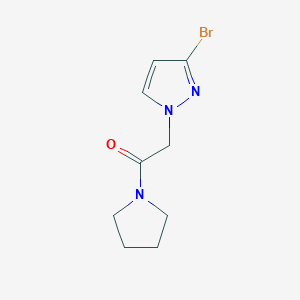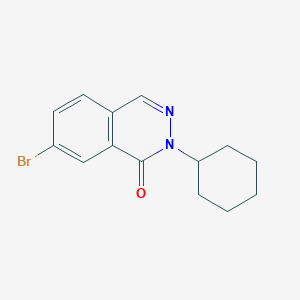
7-Bromo-2-cyclohexylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-cyclohexylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-cyclohexylphthalazin-1(2H)-one typically involves the bromination of 2-cyclohexylphthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions might yield dehalogenated products or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-cyclohexylphthalazin-1(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexylphthalazin-1(2H)-one: Lacks the bromine atom, which might result in different biological activities.
7-Chloro-2-cyclohexylphthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.
7-Iodo-2-cyclohexylphthalazin-1(2H)-one: Contains an iodine atom, potentially leading to different reactivity and properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-cyclohexylphthalazin-1(2H)-one might confer unique reactivity and biological activities compared to its analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H15BrN2O |
|---|---|
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
7-bromo-2-cyclohexylphthalazin-1-one |
InChI |
InChI=1S/C14H15BrN2O/c15-11-7-6-10-9-16-17(14(18)13(10)8-11)12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Clave InChI |
VCFWSNPNDMZNAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



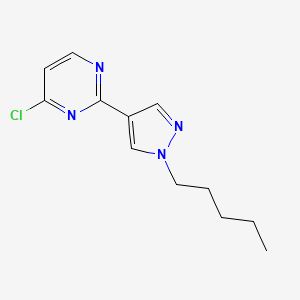
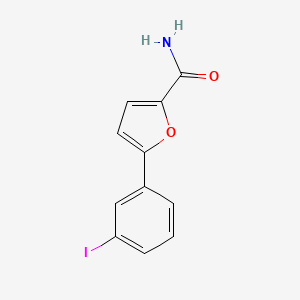


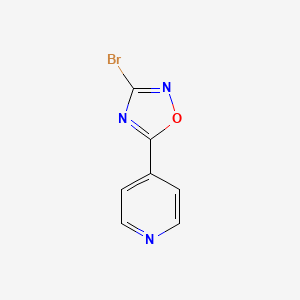
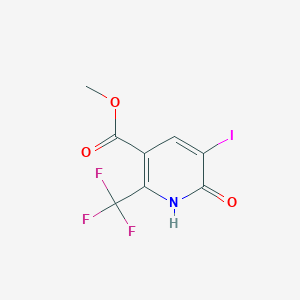
![6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792389.png)

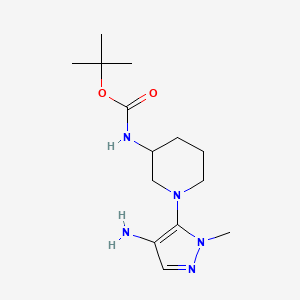
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline](/img/structure/B11792434.png)
